molecular formula C11H10N2O2 B1344710 2-Benzylpyrimidine-4,6-diol CAS No. 3740-83-8

2-Benzylpyrimidine-4,6-diol

Cat. No.: B1344710
CAS No.: 3740-83-8
M. Wt: 202.21 g/mol
InChI Key: GOLXNPRSAZFLNL-UHFFFAOYSA-N
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Description

2-Benzylpyrimidine-4,6-diol is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

Future Directions

The future directions of 2-Benzylpyrimidine-4,6-diol research could involve further exploration of its potential applications in scientific research. Additionally, more studies are needed to understand its mechanism of action and potential therapeutic uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpyrimidine-4,6-diol typically involves the condensation of benzylamine with pyrimidine-4,6-diol under controlled conditions. One common method includes the use of a catalyst such as zinc chloride (ZnCl2) to facilitate the reaction . The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may involve multiple purification steps, including recrystallization and chromatography, to obtain the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylpyrimidine-4,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Benzylpyrimidine-4,6-diol stands out due to its unique benzyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-benzyl-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-7-11(15)13-9(12-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLXNPRSAZFLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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